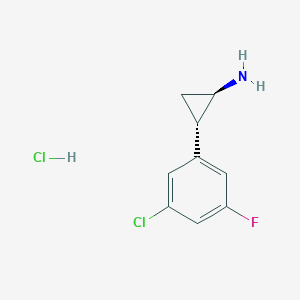![molecular formula C10H14ClNO B11820356 rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B11820356.png)
rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is a racemic mixture, meaning it contains equal amounts of two enantiomers: (1R,3S) and (1S,3R). This compound is often used in scientific research due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride typically involves the reduction of a precursor compound, such as an indanone derivative, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and amination can be achieved using ammonia or amine derivatives under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives depending on the electrophile used .
Wissenschaftliche Forschungsanwendungen
rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol hydrochloride
- rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride
Uniqueness
rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its racemic nature also provides an opportunity to study the effects of different enantiomers in scientific research .
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-10-5-7(6-12)8-3-1-2-4-9(8)10;/h1-4,7,10,12H,5-6,11H2;1H/t7-,10-;/m0./s1 |
InChI-Schlüssel |
ZQDLTWGHDPUDRK-YUWZRIFDSA-N |
Isomerische SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1N)CO.Cl |
Kanonische SMILES |
C1C(C2=CC=CC=C2C1N)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)








![rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride](/img/structure/B11820335.png)
![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)
